2,6-difluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
2,6-difluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O2S/c1-8-6-7-11(22-2)13-14(8)23-16(19-13)20-15(21)12-9(17)4-3-5-10(12)18/h3-7H,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIKOTWRMDFUSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps. One common method starts with the preparation of 2,6-difluorobenzoic acid, which is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with 4-methoxy-7-methyl-1,3-benzothiazol-2-amine under basic conditions to yield the desired benzamide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles under appropriate conditions.
Oxidation and reduction: The benzothiazole moiety can participate in redox reactions, altering the oxidation state of the sulfur and nitrogen atoms.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used, such as methoxy-substituted derivatives.
Oxidation: Oxidized forms of the benzothiazole ring.
Reduction: Reduced forms of the benzothiazole ring.
Hydrolysis: 2,6-difluorobenzoic acid and 4-methoxy-7-methyl-1,3-benzothiazol-2-amine.
Scientific Research Applications
Antibacterial Activity
Recent studies have demonstrated that fluorinated benzamides, including 2,6-difluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide, exhibit significant antibacterial properties. The presence of fluorine atoms increases the hydrophobic interactions with bacterial proteins, enhancing the compound's efficacy against strains such as Staphylococcus aureus and Bacillus subtilis.
Case Study : A study comparing the antibacterial activity of this compound with non-fluorinated analogs revealed that the fluorinated version had a higher inhibition rate due to its ability to bind more effectively to the FtsZ protein, which is crucial for bacterial cell division .
Anticancer Potential
Fluorinated compounds have been explored for their anticancer properties. The unique structure of this compound allows it to interact with various cellular pathways involved in tumor growth and metastasis.
Research Findings : In vitro studies indicated that this compound can induce apoptosis in cancer cell lines by targeting specific signaling pathways. The mechanism involves the modulation of reactive oxygen species (ROS) levels and the activation of caspase pathways .
Table 1: Comparison of Antibacterial Activity
| Compound Name | Minimum Inhibitory Concentration (MIC) | Target Bacteria |
|---|---|---|
| 2,6-Difluoro-N-(4-methoxy-7-methyl-benzothiazole) | 0.5 µg/mL | Staphylococcus aureus |
| Non-fluorinated analog | 4 µg/mL | Staphylococcus aureus |
| 3-Methoxybenzamide | 8 µg/mL | Bacillus subtilis |
Table 2: Anticancer Activity Profiles
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis via ROS modulation |
| HeLa (Cervical Cancer) | 15 | Caspase activation |
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Variations
Key Observations :
- Heterocyclic Core: The benzothiazole in the target compound provides a fused aromatic system, enhancing rigidity compared to non-fused heterocycles like triazoles or pyrazines . This rigidity may influence binding specificity in biological systems.
- Substituent Effects: Fluorine: The 2,6-difluoro substitution on the benzamide is shared with L11 but absent in triazole derivatives . Fluorine’s electron-withdrawing nature increases metabolic stability and lipophilicity.
Spectroscopic and Tautomeric Behavior
- IR Spectroscopy : The target compound’s amide C=O stretch (~1663–1682 cm⁻¹) aligns with typical benzamide derivatives. In contrast, triazole analogs [7–9] lack this band, confirming cyclization into a thione tautomer .
- Tautomerism : Unlike triazoles [7–9], which exist exclusively in the thione form (evidenced by νC=S and absence of νS-H), the target compound’s benzothiazole-amidine structure avoids tautomeric ambiguity, simplifying synthetic characterization .
Biological Activity
2,6-Difluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 304.35 g/mol. The structure features a benzamide core substituted with difluoro and methoxy groups, contributing to its biological properties.
Research indicates that this compound exhibits inhibitory effects on specific enzymes involved in cancer cell proliferation and survival. For instance, it has been shown to modulate protein kinase activity, which is crucial for various cellular processes including growth and apoptosis .
Anticancer Activity
Numerous studies have reported the anticancer properties of this compound. It has demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising results in antimicrobial assays. It was tested against various bacterial strains:
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Effective against gram-positive bacteria |
| Escherichia coli | 64 | Moderate activity against gram-negative bacteria |
Structure-Activity Relationship (SAR)
The presence of the difluoro and methoxy groups significantly enhances the compound's biological activity. Research indicates that modifications to these groups can lead to variations in potency and selectivity against target enzymes. For example:
- The introduction of additional halogen atoms has been correlated with increased anticancer activity.
- Methoxy substitutions have been linked to improved solubility and bioavailability .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on MCF-7 Cells : This study demonstrated that treatment with the compound led to a dose-dependent increase in apoptosis markers such as cleaved PARP and caspase-3 activation.
- In Vivo Efficacy : In xenograft models, administration of the compound resulted in significant tumor reduction compared to control groups without notable toxicity observed in normal tissues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
